![molecular formula C8H6F2O2 B1301624 3-(Difluoromethoxy)benzaldehyde CAS No. 85684-61-3](/img/structure/B1301624.png)
3-(Difluoromethoxy)benzaldehyde
Overview
Description
3-(Difluoromethoxy)benzaldehyde is a chemical compound that is part of the benzaldehyde family, characterized by the presence of a difluoromethoxy group attached to the benzene ring. This functional group is known for its influence on the reactivity and physical properties of the molecule. The compound is relevant in various chemical synthesis processes and has been the subject of research due to its potential applications in the development of pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of 3-(Difluoromethoxy)benzaldehyde can be achieved through deoxyfluorination of benzaldehydes. A recent study has demonstrated a method for the room temperature deoxyfluorination of benzaldehydes using sulfuryl fluoride and tetramethylammonium fluoride (Me4NF). This method has been shown to be effective for a wide range of aryl and heteroaryl substrates and offers a favorable comparison to other common deoxyfluorination methods for many substrates .
Molecular Structure Analysis
The molecular structure of 3-(Difluoromethoxy)benzaldehyde is characterized by the presence of a difluoromethoxy group (-OCHF2) at the meta position of the benzaldehyde. This group significantly affects the electronic distribution within the molecule, potentially impacting its reactivity and interaction with other chemical species. The precise effects of this substitution on the molecular structure and properties would require further computational and spectroscopic analysis, which is not detailed in the provided papers.
Chemical Reactions Analysis
One of the chemical reactions involving benzaldehydes, which could be applicable to 3-(Difluoromethoxy)benzaldehyde, is the intramolecular alkyne–aldehyde metathesis. A study has found that boron trifluoride–etherate (BF3·OEt2) in 2,2,2-trifluoroethanol (TFE) is a highly efficient promoter system for this reaction when applied to o-(3-arylpropargyloxy)benzaldehydes. The reaction produces 3-aroyl-2H-chromenes in excellent yields under metal-free conditions . Although this reaction does not directly involve 3-(Difluoromethoxy)benzaldehyde, the findings suggest potential pathways for its involvement in similar chemical transformations.
Physical and Chemical Properties Analysis
Scientific Research Applications
Oxidation Applications
3-(Difluoromethoxy)benzaldehyde, as a derivative of benzaldehyde, may find applications in oxidation processes. Benzaldehyde is significant in industrial applications, especially in cosmetics, perfumery, food, dyestuff, agrochemical, and pharmaceutical industries. Enhanced oxidation processes using catalysts have shown increased conversion rates, demonstrating the potential of benzaldehyde derivatives in industrial chemical processes (Sharma, Soni, & Dalai, 2012).
Catalytic Properties
Research on the catalytic properties of compounds related to benzaldehyde indicates potential applications in metal-organic frameworks. These compounds can function as catalysts in various chemical reactions, showing the versatility and importance of benzaldehyde derivatives in catalytic processes (Schlichte, Kratzke, & Kaskel, 2004).
Structural and Electronic Studies
The structure and electronic nature of benzaldehyde adducts, including those with boron trifluoride, have been extensively studied. These studies provide insights into the molecular interactions and potential reactivity of benzaldehyde derivatives, which can be crucial in developing new chemical processes and materials (Reetz et al., 1986).
Photocatalysis
Benzaldehyde derivatives may be explored in photocatalytic applications. For instance, the selective photocatalytic conversion of benzyl alcohol to benzaldehyde has been studied, suggesting potential uses of benzaldehyde derivatives in environmentally friendly catalytic processes (Lima et al., 2017).
Educational Applications
In educational settings, experiments with benzaldehyde derivatives provide valuable opportunities for students to experience innovative ideas in chemical research and green chemistry. This demonstrates the role of these compounds in enhancing educational experiences and promoting sustainable chemistry practices (Verdía, Santamarta, & Tojo, 2017).
Room Temperature Reactions
Studies on room temperature deoxyfluorination of benzaldehydes, including 3-(Difluoromethoxy)benzaldehyde, have shown the feasibility of conducting chemical reactions at ambient conditions. This can lead to more energy-efficient and sustainable chemical processes (Melvin et al., 2019).
Safety and Hazards
3-(Difluoromethoxy)benzaldehyde can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .
Mechanism of Action
Target of Action
The primary targets of 3-(Difluoromethoxy)benzaldehyde are currently unknown . This compound is a chemical reagent used in various chemical syntheses
Action Environment
The action, efficacy, and stability of 3-(Difluoromethoxy)benzaldehyde can be influenced by various environmental factors These may include temperature, pH, and the presence of other compounds, among others
properties
IUPAC Name |
3-(difluoromethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c9-8(10)12-7-3-1-2-6(4-7)5-11/h1-5,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIUSWPRDIPIPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371745 | |
Record name | 3-(Difluoromethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethoxy)benzaldehyde | |
CAS RN |
85684-61-3 | |
Record name | 3-(Difluoromethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(difluoromethoxy)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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